Benzeneethanimidamide Benzeneethanimidamide
Brand Name: Vulcanchem
CAS No.: 5504-24-5
VCID: VC21232657
InChI: InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
SMILES: C1=CC=C(C=C1)CC(=N)N
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

Benzeneethanimidamide

CAS No.: 5504-24-5

Cat. No.: VC21232657

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

Benzeneethanimidamide - 5504-24-5

Specification

CAS No. 5504-24-5
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 2-phenylethanimidamide
Standard InChI InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Standard InChI Key JTNCEQNHURODLX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=N)N
Canonical SMILES C1=CC=C(C=C1)CC(=N)N

Introduction

Chemical Properties and Structure

Benzeneethanimidamide, identified by CAS number 5504-24-5, is characterized by the molecular formula C8H10N2 and has a molecular weight of 134.18 g/mol . This compound belongs to the broader class of amidines, which feature a functional group with the general structure R-C(=NH)-NH2. In Benzeneethanimidamide, a phenyl group is attached to the carbon chain that connects to the amidine functional group.

Structural Characteristics

The structural configuration of Benzeneethanimidamide consists of a benzene ring connected to an ethyl bridge, which is further attached to an amidine group. This arrangement can be represented as Ph-CH2-C(=NH)-NH2, where Ph represents the phenyl group. The presence of the amidine group confers basic properties to the molecule due to the nitrogen atoms that can accept protons in solution.

The structural formula reveals important aspects of the compound's reactivity, particularly the nucleophilic character of the nitrogen atoms and the potential for hydrogen bonding. These properties make Benzeneethanimidamide relevant in various chemical reactions and potentially useful in biochemical contexts.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of Benzeneethanimidamide:

ParameterValue
Common NameBenzeneethanimidamide
CAS Number5504-24-5
MDL NumberMFCD01108399
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Minimum Purity Specification95%
Physical StateSolid

The compound is typically available with a minimum purity specification of 95%, making it suitable for various research and analytical applications .

Related Compounds and Derivatives

Several structural derivatives of Benzeneethanimidamide have been identified and studied, providing insight into the chemical diversity and potential applications of this molecular scaffold.

N'-Hydroxy-2-phenylethanimidamide

N'-Hydroxy-2-phenylethanimidamide (CAS: 19227-11-3), also known as Benzeneethanimidamide, N-hydroxy, represents a significant derivative with a hydroxyl group attached to one of the nitrogen atoms of the amidine group . This modification results in a compound with the molecular formula C8H10N2O and a molecular weight of 150.181 g/mol.

This hydroxy-derivative is also referred to by several synonyms, including:

  • 2-phenylacetamidoxime

  • N-hydroxy-2-phenylacetimidamide

  • 1Z-N'-hydroxy-2-phenylethanimidamide

The presence of the hydroxyl group likely alters the compound's hydrogen bonding capabilities, solubility profile, and potential for coordination with metal ions, thereby expanding its possible applications in organic synthesis and pharmacological studies.

N-hydroxy-2-methyl-Benzeneethanimidamide

Another notable derivative is Benzeneethanimidamide, N-hydroxy-2-methyl- (CAS: 42191-38-8), which features both hydroxyl and methyl substituents . This compound has the molecular formula C9H12N2O and represents a more complex modification of the basic Benzeneethanimidamide structure.

The addition of both hydroxyl and methyl groups likely confers different physicochemical properties to this derivative, potentially affecting its solubility, reactivity, and biological activity. Such structural modifications are common strategies in medicinal chemistry to optimize the properties of lead compounds.

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